molecular formula C13H10ClFS B8001173 1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene

Cat. No.: B8001173
M. Wt: 252.73 g/mol
InChI Key: DAFSEHNUDGVPHH-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro, fluoro, and phenylsulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and sulfonation of benzene derivatives, followed by purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the compound.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.

    Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The chloro and fluoro groups can participate in halogen bonding, while the phenylsulfanylmethyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene is unique due to the presence of the phenylsulfanylmethyl group, which imparts distinct chemical reactivity and potential applications compared to its simpler analogs. This group can participate in additional chemical reactions, such as oxidation to sulfoxides or sulfones, which are not possible with simpler compounds.

Properties

IUPAC Name

1-chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFSEHNUDGVPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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